molecular formula C17H20N2O2S B5848770 1-(4-biphenylylsulfonyl)-4-methylpiperazine

1-(4-biphenylylsulfonyl)-4-methylpiperazine

Cat. No. B5848770
M. Wt: 316.4 g/mol
InChI Key: HMYLNWPJWLOBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylsulfonyl)-4-methylpiperazine (abbreviated as BMS) is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides and has been used as a pharmacological tool to study various physiological and biochemical processes.

Mechanism of Action

The mechanism of action of 1-(4-biphenylylsulfonyl)-4-methylpiperazine is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. 1-(4-biphenylylsulfonyl)-4-methylpiperazine has also been shown to interact with the voltage-gated sodium channels by binding to the channel protein and altering its conformation. This results in the inhibition of sodium influx and the generation of action potentials in neurons.
Biochemical and Physiological Effects
1-(4-biphenylylsulfonyl)-4-methylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which leads to a decrease in the production of hydrogen ions and an increase in the pH of the blood. 1-(4-biphenylylsulfonyl)-4-methylpiperazine has also been shown to inhibit the activity of voltage-gated sodium channels, which leads to a decrease in the generation and propagation of action potentials in neurons. Furthermore, 1-(4-biphenylylsulfonyl)-4-methylpiperazine has been shown to have antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

1-(4-biphenylylsulfonyl)-4-methylpiperazine has several advantages for lab experiments. It is a well-characterized compound and its structure has been confirmed by various spectroscopic techniques. It has been shown to have pharmacological activity against various targets, which makes it a useful tool for studying various physiological and biochemical processes. However, one of the limitations of 1-(4-biphenylylsulfonyl)-4-methylpiperazine is its toxicity. It has been shown to have cytotoxic effects on various cell lines, which limits its use in cell-based assays.

Future Directions

There are several future directions for the use of 1-(4-biphenylylsulfonyl)-4-methylpiperazine in scientific research. One of the areas of interest is the development of new sulfonamide-based drugs for the treatment of bacterial infections. 1-(4-biphenylylsulfonyl)-4-methylpiperazine has been shown to have antibacterial activity against various bacterial strains, and its structure can be used as a template for the development of new drugs. Another area of interest is the study of the role of 1-(4-biphenylylsulfonyl)-4-methylpiperazine in the treatment of neurological disorders. 1-(4-biphenylylsulfonyl)-4-methylpiperazine has been shown to inhibit the activity of voltage-gated sodium channels, which makes it a potential candidate for the treatment of disorders such as epilepsy and neuropathic pain. Furthermore, the development of new analogs of 1-(4-biphenylylsulfonyl)-4-methylpiperazine with improved pharmacological properties is another area of interest for future research.
Conclusion
In conclusion, 1-(4-biphenylylsulfonyl)-4-methylpiperazine is a chemical compound that has been widely used in scientific research. It has been shown to have pharmacological activity against various targets, including carbonic anhydrase and voltage-gated sodium channels. 1-(4-biphenylylsulfonyl)-4-methylpiperazine has several advantages for lab experiments, but its toxicity limits its use in cell-based assays. There are several future directions for the use of 1-(4-biphenylylsulfonyl)-4-methylpiperazine in scientific research, including the development of new sulfonamide-based drugs and the study of its role in the treatment of neurological disorders.

Synthesis Methods

1-(4-biphenylylsulfonyl)-4-methylpiperazine can be synthesized by the reaction of 4-methylpiperazine with 4-biphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and the product is obtained in good yield. The structure of 1-(4-biphenylylsulfonyl)-4-methylpiperazine can be confirmed by various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

1-(4-biphenylylsulfonyl)-4-methylpiperazine has been used as a pharmacological tool to study various physiological and biochemical processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 1-(4-biphenylylsulfonyl)-4-methylpiperazine has also been shown to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. Furthermore, 1-(4-biphenylylsulfonyl)-4-methylpiperazine has been used to study the role of sulfonamides in the treatment of bacterial infections.

properties

IUPAC Name

1-methyl-4-(4-phenylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-18-11-13-19(14-12-18)22(20,21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYLNWPJWLOBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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